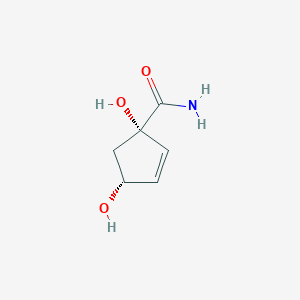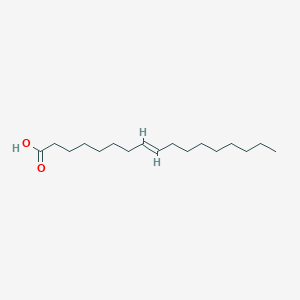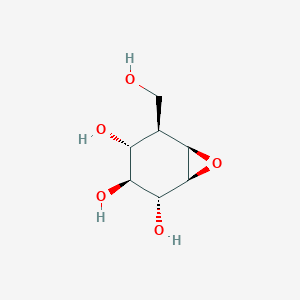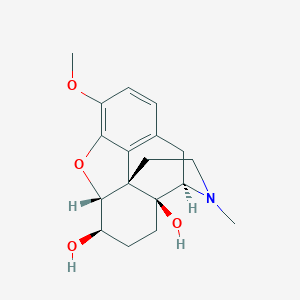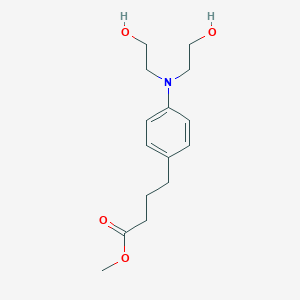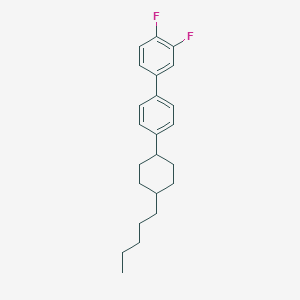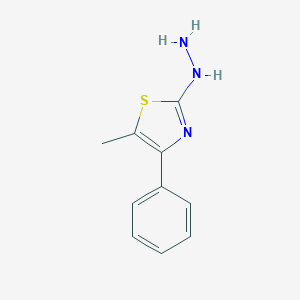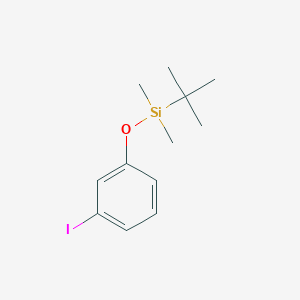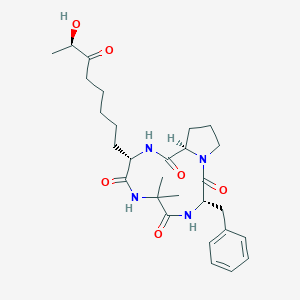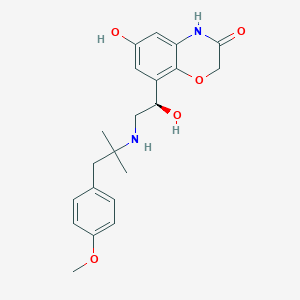
奥洛达特罗
描述
科学研究应用
作用机制
奥洛达特罗通过与主要位于肺部的β2肾上腺素受体结合发挥作用。这种结合激活受体,导致腺苷酸环化酶的刺激,腺苷酸环化酶催化环状腺苷一磷酸(cAMP)的形成。 cAMP水平的升高激活蛋白激酶A(PKA),进而诱导气道平滑肌的舒张,导致支气管扩张 .
生化分析
Biochemical Properties
Olodaterol exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Cellular Effects
Olodaterol has been shown to have anti-inflammatory effects on COPD airway epithelial cells . It can inhibit airway inflammation resulting from exposure to respiratory syncytial virus (RSV) via its binding receptor, the β2-adrenergic receptor . Olodaterol reduces RSV-mediated IL-8 secretion in both COPD and control airway liquid interface (ALI) cultures and also significantly reduces Muc5AC staining in COPD-ALIs infected with RSV .
Molecular Mechanism
The molecular mechanism of Olodaterol involves the activation of beta2-adrenergic receptors, which leads to the stimulation of an associated G protein. This, in turn, activates adenylate cyclase, leading to the formation of cAMP and PKA . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .
Temporal Effects in Laboratory Settings
Olodaterol has been shown to improve lung function over 48 weeks of treatment, with such improvements being achieved and maintained within the 24-hour dosage interval . This supports its once-daily administration . Olodaterol was generally well tolerated and had an acceptable cardiovascular and respiratory adverse event profile .
Dosage Effects in Animal Models
In a study conducted on guinea pigs, Olodaterol demonstrated dose-dependent antitussive properties . It inhibited citric acid-induced cough events more potently and with a greater maximal efficacy in ovalbumin-sensitized guinea pigs compared to naïve animals .
Metabolic Pathways
Olodaterol is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .
Transport and Distribution
Given its mechanism of action, it is likely that Olodaterol is transported to and acts primarily on the beta2-adrenergic receptors located in the lungs .
Subcellular Localization
As a beta2-adrenergic agonist, it is known to bind and activate beta2-adrenergic receptors, which are membrane-bound receptors located primarily in the lungs .
准备方法
合成路线和反应条件
奥洛达特罗的合成涉及多个步骤,从市售前体开始。关键步骤包括:
形成苯并恶嗪酮核心: 这涉及在酸性条件下将取代酚与适当的胺环化,以形成苯并恶嗪酮环。
引入羟乙基侧链: 该步骤通常涉及通过亲核取代反应将羟乙基添加到苯并恶嗪酮核心。
最终官能化:
工业生产方法
奥洛达特罗的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器来提高反应效率和收率,以及实施结晶和色谱等纯化技术,以确保最终产品的纯度 .
化学反应分析
反应类型
奥洛达特罗经历了几种类型的化学反应,包括:
氧化: 奥洛达特罗可以被氧化形成各种代谢产物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应可用于修饰奥洛达特罗上的官能团,例如使用硼氢化钠等试剂将酮还原为醇。
常见试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代烷,胺和醇等亲核试剂.
主要产物
相似化合物的比较
类似化合物
福莫特罗: 另一种长效β2肾上腺素受体激动剂,用于治疗哮喘和COPD。
沙美特罗: 与福莫特罗类似,用于哮喘和COPD的长期管理。
英达卡特罗: 一种超长效β2肾上腺素受体激动剂,具有类似的作用机制.
奥洛达特罗的独特性
奥洛达特罗的独特之处在于其一次每日给药方案,与需要每天多次给药的其他β2肾上腺素受体激动剂相比,这提高了患者依从性。 此外,奥洛达特罗起效迅速,具有良好的安全性,使其成为长期管理COPD的首选药物 .
属性
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUYJEVMBVSIHV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024792 | |
| Record name | Olodaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. | |
| Record name | Olodaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868049-49-4 | |
| Record name | Olodaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868049-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodaterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868049494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olodaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLODATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD2YSN1AFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [, , , ] Olodaterol is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It binds to β2-ARs located primarily in the lungs, leading to their activation. This activation stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell. Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.
ANone: [, ] Olodaterol hydrochloride has the molecular formula C21H26N2O5 • HCl and a molecular weight of 422.9 g/mol. Spectroscopic analyses, including UV, fluorescence, and IR, have been used to characterize the compound and its degradation products. For example, the first derivative of the UV absorption spectrum shows a characteristic peak at 280 nm that can be used for quantification. [] Additionally, olodaterol exhibits fluorescence with an excitation wavelength of 250 nm and an emission wavelength of 409 nm. []
ANone: [, ] Studies have demonstrated that olodaterol is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide. The primary degradation product has been identified and characterized using techniques such as GC-MS and FT-IR. [] Formulation strategies, such as the use of antioxidants, could be employed to enhance its stability.
ANone: [, , ] Olodaterol's high selectivity for β2-AR over β1-AR is attributed to specific structural features, including the presence of a bulky substituent at the amino group and a methoxy group on the phenyl ring. [] Further research on structural modifications is needed to fully understand their impact on potency, selectivity, and duration of action.
ANone: [, , ] Olodaterol is administered via inhalation using the Respimat Soft Mist inhaler. [] While specific ADME data requires further investigation, preclinical studies in guinea pigs and dogs demonstrated a rapid onset of bronchoprotective action comparable to formoterol, with olodaterol maintaining efficacy for over 24 hours. [] This prolonged duration of action is likely due to its slow dissociation from the β2-AR.
ANone: [, , , ] In vitro studies have shown that olodaterol effectively reverses contractions induced by various stimuli in isolated human bronchi. [] Additionally, animal models, particularly guinea pigs and dogs, have been instrumental in characterizing its bronchoprotective effects against acetylcholine challenges. [, ] These studies highlight olodaterol's ability to induce bronchodilation and suggest its potential as a once-daily treatment for obstructive airway diseases.
ANone: [, , , , , , , , , , , , , , , ] Numerous clinical trials, including the TONADO, OTEMTO, and DYNAGITO studies, have evaluated olodaterol's efficacy and safety in patients with COPD. [, , , , , , , , , , , , ] Key findings indicate that olodaterol provides significant improvements in lung function (FEV1), reduces the need for rescue medication, and enhances quality of life compared to placebo. [, , ] Furthermore, the combination of tiotropium and olodaterol demonstrated greater efficacy compared to tiotropium monotherapy in reducing COPD exacerbations. [, ]
ANone: [] Preliminary research suggests that olodaterol may have anti-fibrotic properties. Studies using primary human lung fibroblasts demonstrated olodaterol's ability to inhibit pro-fibrotic events, including cell proliferation and motility, induced by mediators like TGF-β, PDGF, and FGF. [] These findings warrant further investigation into its potential role in mitigating airway remodeling in COPD.
ANone: [, , , , ] Olodaterol has a generally favorable safety profile. [, , , ] The most common adverse effects reported in clinical trials were similar to those observed with placebo and other LABAs, including nasopharyngitis, headache, and cough. [, ] Long-term cardiovascular safety data remain limited and require further investigation. []
ANone: [, , ] Spectrophotometry, particularly first-derivative spectrophotometry, has been employed for the quantitative determination of olodaterol. [] This method allows for selective measurement even in the presence of its oxidative degradation product. Additionally, spectrofluorimetry, utilizing its excitation and emission wavelengths, offers a sensitive and selective approach for olodaterol analysis. [] These methods have been validated for accuracy, precision, and specificity according to ICH guidelines, demonstrating their reliability in quantifying olodaterol in pharmaceutical formulations. []
ANone: [] Olodaterol and indacaterol are both once-daily LABAs used in COPD treatment. While head-to-head trials are limited, indirect comparisons suggest comparable efficacy in improving lung function and symptoms. [, ] The choice between the two may depend on factors like patient preference, cost, and availability.
ANone: [] Access to high-quality research infrastructure, including advanced analytical instruments, cell culture facilities, and animal models, is crucial. Collaborations with academic institutions and pharmaceutical companies are invaluable for accessing specialized expertise and resources. Databases like PubMed and clinical trial registries provide access to relevant publications and ongoing research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


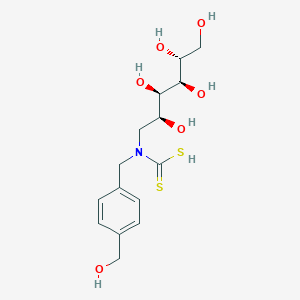
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
